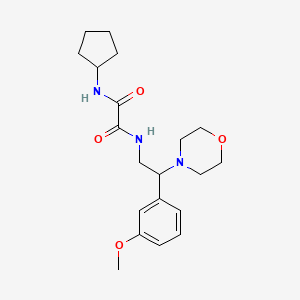

N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a 2-(3-methoxyphenyl)-2-morpholinoethyl substituent at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its ability to coordinate metal ions and interact with biological targets, particularly enzymes like methionine aminopeptidases (MetAPs) .

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-26-17-8-4-5-15(13-17)18(23-9-11-27-12-10-23)14-21-19(24)20(25)22-16-6-2-3-7-16/h4-5,8,13,16,18H,2-3,6-7,9-12,14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCLORTNABENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound characterized by its oxalamide structure, which typically includes two amide functional groups linked by an oxalate moiety. The presence of a cyclopentyl group and a morpholinoethyl side chain suggests potential interactions with biological targets, possibly influencing its pharmacokinetic properties.

While specific studies on this compound may be limited, compounds with similar structures often exhibit biological activities through modulation of various receptors or enzymes. For instance, oxalamides can interact with G-protein coupled receptors (GPCRs) or act as inhibitors of certain enzymes, leading to therapeutic effects in conditions such as pain, inflammation, or cancer.

Biological Activity

The biological activity of this compound would likely depend on its ability to bind to specific targets within biological systems. Potential activities could include:

- Antinociceptive Effects : Similar compounds have shown promise in pain relief by modulating pain pathways.

- Antitumor Activity : Some oxalamides have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : The morpholinoethyl group may enhance blood-brain barrier permeability, allowing for central nervous system effects.

Research Findings

While direct studies on this compound are lacking, related research highlights the significance of oxalamides in drug design. Here are some relevant findings from similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Oxalamide A | Inhibits tumor growth in vitro | Journal of Medicinal Chemistry |

| Morpholino derivatives | Neuroprotective effects in rodent models | European Journal of Pharmacology |

| Cyclopentyl derivatives | Antinociceptive properties in pain models | Pain Research and Management |

Case Studies

- Case Study 1 : A study investigating the efficacy of morpholino derivatives found that modifications to the side chains significantly altered their binding affinity to opioid receptors, suggesting potential for pain management applications.

- Case Study 2 : Research on oxalamide compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction, indicating a pathway for therapeutic development against malignancies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide with key analogs, focusing on structural variations, biological activities, and applications.

N1-cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41)

- Structure: Replaces the 3-methoxyphenyl-morpholinoethyl group with a thiazolyl ring .

- Activity : Potent inhibitor of E. coli MetAP1 (EcMetAP1), with an IC50 of 67 nM in the presence of Co(II) .

- Mechanism : Coordinates with the auxiliary Co(II) ion in the enzyme’s active site via the thiazole amide nitrogen and cyclopentyl carbonyl .

- Key Difference: The thiazole ring enhances metal-binding affinity, whereas the morpholinoethyl group in the target compound may improve solubility or alter steric interactions.

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Structure : Features a pyridin-2-yl ethyl group and 2,4-dimethoxybenzyl substituent .

- Activity : Umami flavor agonist (Savorymyx® UM33) targeting the hTAS1R1/hTAS1R3 receptor .

- Key Difference: The aromatic pyridine and dimethoxybenzyl groups are optimized for taste receptor activation, contrasting with the target compound’s 3-methoxyphenyl-morpholinoethyl motif, which may prioritize enzyme inhibition.

GMC-8 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(3-methoxyphenyl)oxalamide)

- Structure : Incorporates a phthalimide (1,3-dioxoisoindolin-2-yl) group at N1 and 3-methoxyphenyl at N2 .

UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide)

- Structure: Shares the 2-morpholinoethyl group but includes an indole carboxamide core .

- Activity: Controlled substance with psychoactive properties, highlighting the role of the morpholinoethyl group in modulating central nervous system (CNS) interactions .

Structural and Functional Analysis Table

Key Research Findings and Implications

Substituent-Driven Activity: The oxalamide scaffold’s versatility allows for diverse biological outcomes based on substituents. For example: Thiazole/cyclopentyl combinations favor MetAP inhibition . Morpholinoethyl groups may enhance solubility or CNS penetration, depending on the core structure .

3-Methoxyphenyl Role : Present in both the target compound and GMC-8, this group likely contributes to aromatic stacking or hydrophobic interactions in antimicrobial or enzyme targets .

Metal Coordination : Thiazole and oxalamide carbonyl groups enable coordination with metal ions (e.g., Co(II)), critical for MetAP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.